1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene

Organic Synthesis Material Science Fluorinated Ethers

1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3) is a highly fluorinated, ortho-substituted aromatic diether with the molecular formula C10H6F8O2 and a molecular weight of 310.14 g/mol. It belongs to a class of compounds used as versatile intermediates and building blocks in organic synthesis and material science.

Molecular Formula C10H6F8O2
Molecular Weight 310.14 g/mol
CAS No. 4063-48-3
Cat. No. B1333744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene
CAS4063-48-3
Molecular FormulaC10H6F8O2
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F
InChIInChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H
InChIKeyTYMCPUUDTMKLGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3): Ortho-Substituted Fluorinated Ether for Advanced Material Synthesis


1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3) is a highly fluorinated, ortho-substituted aromatic diether with the molecular formula C10H6F8O2 and a molecular weight of 310.14 g/mol . It belongs to a class of compounds used as versatile intermediates and building blocks in organic synthesis and material science [1]. Its structure features a benzene ring with two 1,1,2,2-tetrafluoroethoxy groups in the 1,2-positions, which confers specific physical properties including a characteristic boiling point range, density, and refractive index .

Why 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3) Cannot Be Replaced by Regioisomeric Analogs


The 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (ortho-isomer) cannot be interchanged with its meta- (1,3-) or para- (1,4-) isomers due to significant differences in their fundamental physical properties, which are critical in material processing and application performance [1][2]. The boiling point, a key parameter for purification (e.g., distillation) and solvent removal, varies by over 19°C at comparable pressures between the ortho- and para-isomers, and over 14°C between the ortho- and meta-isomers at atmospheric pressure [1][2]. Furthermore, the ortho-isomer exhibits a notably higher refractive index and distinct density compared to its regioisomers, which directly impacts its behavior as a component in optical materials and liquid formulations . These quantifiable property differences underscore that the regioisomers are not drop-in replacements for one another, making precise specification essential for reproducibility in synthesis and material development.

Quantitative Evidence Guide: 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3) vs. Comparators


Quantitative Comparison of Boiling Point and Volatility with Regioisomers

The ortho-isomer 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3) demonstrates a significantly different boiling point profile compared to its meta (1,3-) and para (1,4-) regioisomers. This is a critical factor for separation, purification, and processing. Under reduced pressure (32 mmHg), the ortho-isomer boils between 97-100 °C . In contrast, the meta-isomer (CAS 3914-19-0) boils at 78-79 °C at a lower pressure of 10 mmHg , and the para-isomer (CAS 3832-65-3) boils at 81-83 °C at 10 mmHg . Extrapolating to atmospheric pressure (760 mmHg), the ortho-isomer boils at approximately 206.5 °C, while the meta-isomer boils at 192 °C, a difference of ~14.5 °C, and the para-isomer is predicted to boil at 223.4 °C, a difference of ~16.9 °C [1]. These substantial differences in volatility mean that process parameters (e.g., distillation temperatures, evaporation rates) established for one isomer cannot be transferred to another without risk of product loss or contamination.

Organic Synthesis Material Science Fluorinated Ethers

Quantitative Difference in Refractive Index: Implications for Optical Material Design

The refractive index (nD20) is a fundamental property for applications involving light transmission, such as in optical coatings, waveguides, and transparent polymers. The ortho-isomer (CAS 4063-48-3) has a measured refractive index of 1.3859 (at 25 °C) or a predicted value of 1.3879 . This value is consistently higher than the refractive index of the meta-isomer (CAS 3914-19-0), which is reported as 1.3846 (measured) and 1.3853 (predicted) , and the para-isomer (CAS 3832-65-3), reported as 1.3865 (measured) . A difference in refractive index of 0.001-0.003 is significant when designing layered optical systems or matching the refractive index of a composite matrix. Selecting the 1,2-isomer will result in a material with a higher optical density and different light-bending characteristics compared to its regioisomers.

Optical Materials Polymer Science Coatings

Comparative Density Values and Impact on Formulation and Material Properties

Density is a crucial parameter for formulation chemistry, influencing miscibility, phase behavior, and final material composition. The 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (ortho-isomer) has a reported density of 1.8 g/cm³ from one source , while predicted values from other sources are consistently around 1.443 g/cm³ . In contrast, the meta-isomer (CAS 3914-19-0) shows a lower predicted density of 1.443 g/cm³ [1] and a higher measured value of 1.4846 g/cm³ . The para-isomer (CAS 3832-65-3) also has a predicted density of 1.443 g/cm³ . The discrepancy in reported values for the ortho-isomer (1.8 vs 1.443 g/cm³) may indicate different measurement methods or the presence of impurities. However, the data consistently shows that the ortho-isomer is denser than the meta-isomer, with a difference of 0.056 to 0.356 g/cm³. Such a difference can significantly affect the gravimetric addition in multi-component mixtures and the overall density of polymeric materials.

Formulation Chemistry Polymer Chemistry Liquid Crystals

Structural Distinction and its Impact on Electrolyte Applications

While the target compound (1,2-isomer) is primarily used as a synthetic intermediate, its close analog, 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (BTFEE, CAS 358-39-4), has been directly studied as a co-solvent in lithium-metal battery (LMB) electrolytes [1]. Research shows that BTFEE, which contains two oxygen atoms that weakly coordinate with Li+ ions, transforms the solvation structure of a 1,2-dimethoxyethane (DME)-dominated electrolyte, enabling stable cycling of LMBs at 4.4 V with an areal capacity of 3.12 mA h cm⁻² [1]. The ortho-substituted benzene analog (target compound) presents a rigid aromatic core in place of the flexible ethane linker. This structural difference is expected to alter the solvation environment and the properties of any formed solid-electrolyte interphase (SEI) compared to BTFEE. Class-level inference suggests that the ortho-isomer's specific geometry, which positions the two weakly coordinating oxygen atoms in close proximity on a rigid framework, would lead to a distinct chelation or binding mode with Li+ ions compared to its flexible ethane counterpart or its regioisomers [2][3]. While direct electrochemical data for the 1,2-isomer is not publicly available, this structural distinction is a key differentiator for researchers exploring new electrolyte formulations.

Battery Electrolytes Lithium-Metal Batteries Fluorinated Solvents

Research and Industrial Application Scenarios for 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene (CAS 4063-48-3)


Synthesis of Regiospecific Fluorinated Polymers and Advanced Materials

The ortho-substitution pattern of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a key structural feature that influences polymer architecture. In the synthesis of fluorinated polymers, the use of a 1,2-substituted monomer versus a 1,3- or 1,4- isomer leads to polymers with different backbone rigidity, chain packing, and consequently, different glass transition temperatures (Tg) and mechanical properties. Researchers and industrial chemists procuring this specific isomer are targeting the unique polymer properties conferred by the ortho-linkage, which are not achievable with the other regioisomers [1][2].

Development of High-Performance Electrolytes with Unique Solvation Structures

The rigid, ortho-substituted aromatic framework of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene presents a distinct chelating geometry for lithium ions compared to flexible, aliphatic fluorinated ethers like 1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane (BTFEE) [3]. This structural rigidity can be leveraged to design electrolytes with novel solvation structures and solid-electrolyte interphase (SEI) chemistries. The procurement of this compound is specifically for research programs seeking to explore beyond the well-studied aliphatic diluents and investigate the effect of an aromatic spacer on battery performance and safety .

Precision Formulation of Fluorinated Liquid Crystals and Optical Coatings

The quantifiable differences in physical properties—specifically the higher boiling point and distinct refractive index of the 1,2-isomer compared to its 1,3- and 1,4- counterparts—make it the compound of choice for specific formulation needs. For applications like fluorinated liquid crystals or optical coatings, the refractive index is a critical design parameter . Substituting the 1,2-isomer (nD 1.3859) with the 1,3-isomer (nD 1.3846) would alter the optical properties of the final material. Therefore, the procurement of the 1,2-isomer is driven by the need to meet a precise refractive index specification and to maintain consistency in thermal processing profiles.

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